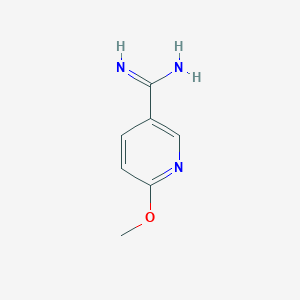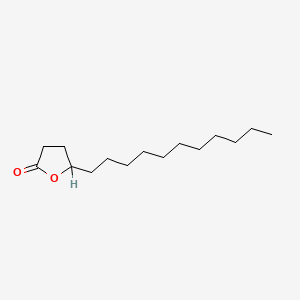
7-Iodoquinolin-8-ol
概要
説明
7-Iodoquinolin-8-ol is a monohydroxyquinoline derivative where the hydrogen at position 7 is replaced by an iodine atom. This compound is known for its significant antibacterial and antifungal properties. It has been investigated for various applications, including its potential use in treating skin infections and as a chelator of copper and zinc ions for possible treatment of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinolin-8-ol typically involves the iodination of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution of the hydrogen atom at position 7 with an iodine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 7-Iodoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 8 can be oxidized to form quinolin-8-one derivatives.
Reduction: The iodine atom can be reduced to form 7-deiodoquinolin-8-ol.
Substitution: The iodine atom can be substituted with other functional groups such as chlorine or bromine under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium chloride or sodium bromide in the presence of a catalyst.
Major Products:
Oxidation: Quinolin-8-one derivatives.
Reduction: 7-Deiodoquinolin-8-ol.
Substitution: 7-Chloroquinolin-8-ol or 7-Bromoquinolin-8-ol.
科学的研究の応用
7-Iodoquinolin-8-ol has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and protozoa.
Medicine: Explored for its potential in treating Alzheimer’s disease by chelating metal ions that contribute to amyloid plaque formation.
Industry: Utilized in the formulation of antifungal creams and other pharmaceutical products.
作用機序
The mechanism of action of 7-Iodoquinolin-8-ol involves its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms. This chelation inhibits enzymes related to DNA replication and other vital cellular functions, leading to the antimicrobial effects observed. In the context of Alzheimer’s disease, the compound’s chelation of copper and zinc ions is believed to reduce the aggregation of amyloid-beta plaques .
類似化合物との比較
5-Chloro-7-iodoquinolin-8-ol: Known for its antifungal and antibacterial properties.
8-Hydroxyquinoline: A parent compound with broad-spectrum antimicrobial activity.
Clioquinol: A derivative with similar applications but withdrawn due to neurotoxicity concerns
Uniqueness: 7-Iodoquinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to chelate metal ions and its potential therapeutic applications in neurodegenerative diseases highlight its distinctiveness compared to other quinoline derivatives .
特性
IUPAC Name |
7-iodoquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOGJAAENJJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)I)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3281545.png)










